3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
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Overview
Description
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the reaction of 1-(Propan-2-yl)piperazine with 3-chloropropanoic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- Methyl 3-(piperazin-1-yl)propanoate dihydrochloride
Uniqueness
3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXMBZAICPMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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